molecular formula C20H19NO3 B606751 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol CAS No. 1353224-53-9

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol

Cat. No. B606751
CAS RN: 1353224-53-9
M. Wt: 321.376
InChI Key: OMHNVUCFPJJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives involves several methods. One method involves the Friedländer Synthesis, which uses heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol” consists of a quinoline ring attached to a benzene ring via a cyclopentyl ether linkage. The benzene ring is substituted with two hydroxyl groups.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, a heterogeneous cobalt oxide can catalyze the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .


Physical And Chemical Properties Analysis

“4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol” has a predicted boiling point of 511.0±50.0 °C and a predicted density of 1.297±0.06 g/cm3 . It is soluble in DMF (30 mg/ml) and DMSO (20 mg/ml), and it appears as a crystalline solid . It has a predicted pKa of 8.53±0.20 .

Scientific Research Applications

Alzheimer’s Disease Treatment

CMS-121 has been shown to be effective in animal models of Alzheimer’s disease . It is a synthesized variant of fisetin, a chemical found in fruits and vegetables, and it has been found to improve memory and slow neurodegeneration .

Aging-related Obesity and Metabolic Dysfunction Mitigation

A study has shown that a diet containing CMS-121 can lead to a 40% decrease in body weight gain and improved glucose and lipid indexes . This suggests that CMS-121 could be used to mitigate aging-related obesity and metabolic dysfunction .

Liver Inflammation Reduction

Lower levels of hepatic caspase 1, caspase 3, and NOX4 were observed with CMS-121, indicating a lower liver inflammatory status . This suggests that CMS-121 could be used to reduce liver inflammation .

Energy Metabolism Improvement

The geroneuroprotector CMS-121 has a positive effect on energy metabolism in a mouse model of type 2 diabetes . This suggests that CMS-121 could be used to improve energy metabolism .

Kidney Damage Reduction

CMS-121 has been shown to reduce markers of kidney damage . Urine markers of kidney damage were improved, as evidenced by lower urinary levels of NGAL, clusterin, and albumin . This suggests that CMS-121 could be used to reduce kidney damage .

Diabetes Alleviation

CMS-121 has been shown to alleviate diabetes in db/db leptin receptor deficient mice . Improved glucose tolerance and reduced HbA1c and insulin levels were also seen . This suggests that CMS-121 could be used to alleviate diabetes .

properties

IUPAC Name

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHNVUCFPJJLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol

CAS RN

1353224-53-9
Record name CMS-121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CMS-121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of CMS121?

A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.

Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?

A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.

Q3: How does CMS121 impact the aging process in the brain?

A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.

Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?

A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .

Q5: Does CMS121 show promise for treating specific diseases?

A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.